molecular formula C20H13BrF3NO3 B4313050 4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

Cat. No.: B4313050
M. Wt: 452.2 g/mol
InChI Key: DBNBKBCSYUZEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that features both bromine and trifluoromethyl groups

Preparation Methods

The synthesis of 4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multiple steps, including the formation of the furo[3,4-b]pyridine core and subsequent functionalization with bromine and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of bromine and trifluoromethyl groups can influence the oxidation state of the compound.

    Reduction: Reduction reactions may target specific functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE exerts its effects involves interactions with molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar compounds include other furo[3,4-b]pyridine derivatives with different substituents. The presence of bromine and trifluoromethyl groups in 4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE makes it unique compared to other derivatives, as these groups can significantly alter the compound’s chemical and biological properties.

Properties

IUPAC Name

4-(3-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF3NO3/c21-13-5-1-3-11(7-13)15-9-17(26)25(16-10-28-19(27)18(15)16)14-6-2-4-12(8-14)20(22,23)24/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNBKBCSYUZEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(COC2=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 2
4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 3
4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 4
4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 5
4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 6
4-(3-BROMOPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

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